Epigenetic Multiple Ligands (epi-MLs) are a novel class of chemical entities designed to interact with multiple epigenetic targets simultaneously [, ]. Unlike traditional single-target drugs, epi-MLs offer the advantage of potentially:
The key challenge in developing effective epi-MLs lies in designing molecules with high selectivity and efficiency against their intended targets while minimizing off-target interactions [].
Example: One study designed epi-MLs by linking ortho-bromo- and ortho, ortho-dibromophenol moieties, inspired by the structure of Eosin (2',4',5',7'-Tetrabromofluorescein), a known inhibitor of protein arginine methyltransferases (PRMTs) and histone lysine methyltransferases (HKMTs) []. These moieties were connected through various saturated/unsaturated, linear/(poly)cyclic spacers to generate a library of compounds [].
Example: In the study mentioned above, structural variations in the linker region of the synthesized compounds influenced their activity and selectivity against different epigenetic targets [].
Example: Compounds 1b, 1c, 4b, 4f, 4j, 4l, 7b, and 7f, synthesized as described above, demonstrated inhibitory activity against PRMTs, HKMTs, HATs, and SIRTs []. This simultaneous inhibition resulted in distinct biological effects in human leukemia U937 cells, including:
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4